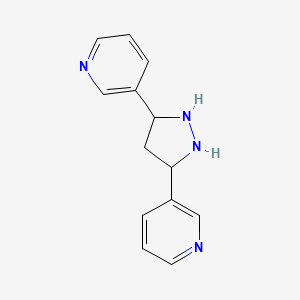
tert-butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a carbamate moiety, and a pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Carbamate Formation: The final step involves the formation of the carbamate group, which can be done by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidinone ring.
Reduction: Reduced forms of the carbamate or pyrrolidinone moieties.
Substitution: Substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features allow for the modulation of biological activity, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its stability and reactivity make it suitable for various applications in materials science.
Mecanismo De Acción
The mechanism of action of tert-butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The pyrrolidinone ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the pyrrolidinone ring.
tert-Butyl (3-aminopropyl)carbamate: Contains an additional amino group, making it more reactive in certain contexts.
tert-Butyl (3-hydroxypropyl)carbamate: Features a hydroxyl group, which can participate in hydrogen bonding and other interactions.
Uniqueness
tert-Butyl ((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate is unique due to the presence of both the carbamate and pyrrolidinone moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H20N2O4 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate |
InChI |
InChI=1S/C12H20N2O4/c1-12(2,3)18-11(17)14-9(7-15)6-8-4-5-13-10(8)16/h7-9H,4-6H2,1-3H3,(H,13,16)(H,14,17)/t8-,9-/m0/s1 |
Clave InChI |
DKOFIBMWVQNGKI-IUCAKERBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)C=O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylate](/img/structure/B12343301.png)
![4-[(3-bromophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid](/img/structure/B12343306.png)
![(1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B12343314.png)

![11-[(2-Fluorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343335.png)
![[3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate](/img/structure/B12343337.png)


![6-[6-(Trifluoromethyl)pyridin-2-yl]-1,3,5-triazinane-2,4-dione](/img/structure/B12343355.png)
![(4S,10R)-4,10-dibromotetracyclo[6.3.0.02,6.05,9]undecane-3,11-dione](/img/structure/B12343359.png)


![8-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12343382.png)

